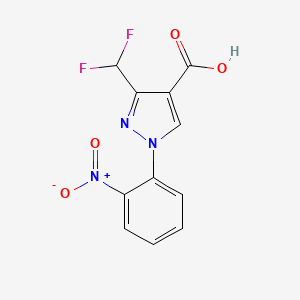![molecular formula C18H18N4O7 B10909698 N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide](/img/structure/B10909698.png)
N'-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylidene]-2-[4-(propan-2-yl)phenoxy]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of a hydrazine group linked to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE typically involves the condensation of 2-hydroxy-3,5-dinitrobenzaldehyde with 2-(4-isopropylphenoxy)acetohydrazide. The reaction is carried out in an alkaline medium, often using solvents such as ethanol or methanol. The reaction conditions are carefully controlled to ensure the formation of the desired hydrazone product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro groups to amino groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro and hydroxyl positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups would yield amino derivatives, while substitution reactions could introduce various functional groups at the hydroxyl or nitro positions.
Scientific Research Applications
N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE has several scientific research applications:
Medicinal Chemistry: The compound’s hydrazone moiety makes it a potential candidate for developing new pharmaceuticals, particularly as antimicrobial and anticancer agents.
Materials Science:
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.
Mechanism of Action
The mechanism of action of N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The hydrazone group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt key biological pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Similar Compounds
N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-(4-METHOXYPHENOXY)ACETOHYDRAZIDE: Similar structure but with a methoxy group instead of an isopropyl group.
N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-(4-ETHYLPHENOXY)ACETOHYDRAZIDE: Similar structure but with an ethyl group instead of an isopropyl group.
Uniqueness
The uniqueness of N’~1~-[(E)-1-(2-HYDROXY-3,5-DINITROPHENYL)METHYLIDENE]-2-(4-ISOPROPYLPHENOXY)ACETOHYDRAZIDE lies in its specific substitution pattern, which can influence its reactivity and interaction with biological targets. The presence of both nitro and hydroxyl groups on the phenyl ring, along with the isopropyl group, provides a distinct set of chemical properties that can be exploited in various applications .
Properties
Molecular Formula |
C18H18N4O7 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
N-[(E)-(2-hydroxy-3,5-dinitrophenyl)methylideneamino]-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C18H18N4O7/c1-11(2)12-3-5-15(6-4-12)29-10-17(23)20-19-9-13-7-14(21(25)26)8-16(18(13)24)22(27)28/h3-9,11,24H,10H2,1-2H3,(H,20,23)/b19-9+ |
InChI Key |
FVETYPBMTJYLOB-DJKKODMXSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)N/N=C/C2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NN=CC2=C(C(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-])O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


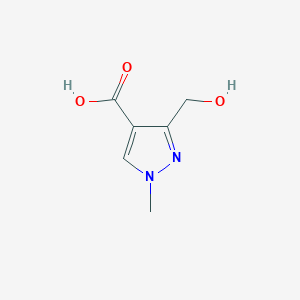
![5-Phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B10909623.png)
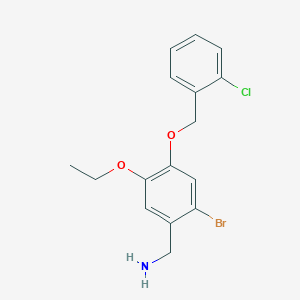
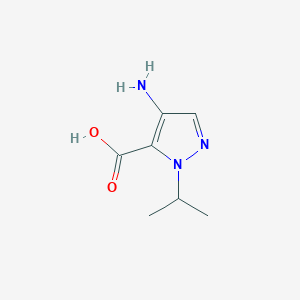
![5-ethyl-4-({(E)-[5-(phenoxymethyl)furan-2-yl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B10909639.png)
![(2E)-3-(1,5-dimethyl-1H-pyrazol-4-yl)-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]prop-2-enamide](/img/structure/B10909648.png)
![2-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-(4-iodo-2-methylphenyl)-2-oxoacetamide](/img/structure/B10909649.png)
![N-(2-iodophenyl)-4-{2-[1-(4-nitrophenyl)ethylidene]hydrazinyl}-4-oxobutanamide](/img/structure/B10909660.png)
![2-[(5-{[(4-chloro-2-methylphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2,4-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B10909662.png)
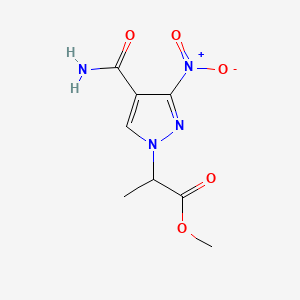
methanone](/img/structure/B10909677.png)
![3-thia-1,12-diazapentacyclo[11.7.0.02,10.04,9.014,19]icosa-2(10),4(9),12,14,16,18-hexaen-11-one](/img/structure/B10909680.png)
![[1,4-Dimethyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B10909684.png)
